molecular formula C11H8N2O3 B15197399 (6-oxo-1H-pyridazin-3-yl) benzoate CAS No. 2797-52-6

(6-oxo-1H-pyridazin-3-yl) benzoate

Cat. No.: B15197399
CAS No.: 2797-52-6
M. Wt: 216.19 g/mol
InChI Key: UPUADOKDIBPKQY-UHFFFAOYSA-N
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Description

(6-oxo-1H-pyridazin-3-yl) benzoate is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a pyridazinone ring fused with a benzoate group, making it a unique and versatile compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyridazin-3-yl) benzoate typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (6-oxo-1H-pyridazin-3-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

(6-oxo-1H-pyridazin-3-yl) benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (6-oxo-1H-pyridazin-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . It also interferes with DNA synthesis in microbial cells, exhibiting antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: (6-oxo-1H-pyridazin-3-yl) benzoate stands out due to its unique structure, combining the pyridazinone ring with a benzoate group. This fusion enhances its pharmacological profile, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2797-52-6

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

(6-oxo-1H-pyridazin-3-yl) benzoate

InChI

InChI=1S/C11H8N2O3/c14-9-6-7-10(13-12-9)16-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,14)

InChI Key

UPUADOKDIBPKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=NNC(=O)C=C2

Origin of Product

United States

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